Homocitrulline

Description

L-Homocitrulline has been reported in Apis cerana with data available.

Propriétés

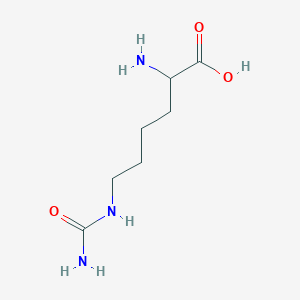

IUPAC Name |

(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317386 | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

600 mg/mL | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-49-4 | |

| Record name | Homocitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocitrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homocitrulline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCITRULLINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 212 °C | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Significance of Homocitrulline in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocitrulline, a non-proteinogenic amino acid, has emerged as a crucial biomarker in the diagnosis and understanding of several inherited metabolic disorders. Structurally similar to citrulline but with an additional methylene group in its side chain, this compound is primarily formed through the carbamylation of lysine residues. This process can occur non-enzymatically or be facilitated by enzymatic activity, particularly in the context of disruptions in the urea cycle. This technical guide provides an in-depth exploration of the history of this compound's discovery in metabolic diseases, detailed experimental protocols for its detection, a summary of quantitative data, and an overview of the implicated metabolic and signaling pathways.

The Historical Context of this compound in Metabolic Disorders

The recognition of this compound as a significant metabolite in human disease dates back to studies on urea cycle disorders. These genetic conditions are characterized by defects in the enzymes or transporters involved in the detoxification of ammonia to urea. A key milestone was the characterization of Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome in 1969, a rare autosomal recessive disorder.[1][2] This syndrome established a clear link between a specific metabolic disease and the presence of elevated this compound in urine.[1][2]

Subsequent research identified elevated this compound levels in other metabolic disorders, including Ornithine Transcarbamylase (OTC) deficiency , the most common urea cycle disorder, and Lysinuric Protein Intolerance (LPI) .[3][4][5] In these conditions, the accumulation of carbamoyl phosphate, a substrate in the urea cycle, is thought to drive the synthesis of this compound from lysine.[4][6] The discovery of this compound in these varied metabolic contexts solidified its role as a valuable diagnostic marker for a subset of inborn errors of metabolism.

Metabolic Pathways of this compound Formation

This compound is not incorporated into proteins during translation but is formed post-translationally or as a metabolic byproduct. There are two primary pathways for its synthesis:

-

Enzymatic Synthesis: In the context of urea cycle disorders, the accumulation of carbamoyl phosphate in the mitochondrial matrix can lead to its "spillover" into the cytoplasm. Here, it can react with the ε-amino group of lysine in a reaction that can be catalyzed by an enzyme with lysine carbamoyltransferase activity, forming this compound.[6]

-

Non-Enzymatic Carbamylation: this compound can also be formed non-enzymatically through the reaction of lysine with isocyanic acid. Isocyanic acid is in equilibrium with urea, and its concentration increases in conditions with high urea levels, such as renal failure.[6] This process of carbamylation can affect various proteins and has been implicated in the pathophysiology of chronic kidney disease.

Quantitative Analysis of this compound in Metabolic Disorders

The quantification of this compound in biological fluids is a cornerstone in the diagnosis of HHH syndrome, LPI, and in differentiating various urea cycle disorders.

| Disorder | Analyte | Patient Concentration | Control Concentration | Reference(s) |

| HHH Syndrome | Urine | 13.3 - 108.2 mmol/mol creatinine | 0 - 9 mmol/mol creatinine | [7] |

| Plasma | Elevated | Normal | [2][5] | |

| Ornithine Transcarbamylase (OTC) Deficiency | Urine & Plasma | Elevated | Normal | [3] |

| Lysinuric Protein Intolerance (LPI) | Urine & Plasma | Increased | Normal | [4][5] |

Experimental Protocols for this compound Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine this compound

This method offers high sensitivity and specificity for the quantification of this compound.

Sample Preparation:

-

Dilute urine samples five-fold with a solution containing internal standards (e.g., ²H₂-citrulline and ²H₃-creatinine).

-

Vortex the mixture thoroughly.

-

The diluted sample is ready for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

-

Column: A cyano column is typically used for separation.

-

Mobile Phase: Isocratic elution is employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect specific transitions for this compound (e.g., 190 > 84 and 190 > 127), and the internal standard.

Colorimetric Assay for Total this compound/Citrulline

This method provides a convenient way to measure total this compound and citrulline in various biological samples.

Sample Preparation:

-

Serum, Plasma, or Urine: Centrifuge at 10,000 rpm for 5 minutes to remove insoluble particles. The supernatant can be used directly.

-

Cell Lysates: Resuspend cells in PBS, homogenize or sonicate on ice, and centrifuge to remove debris.

-

Tissue Lysates: Homogenize the tissue sample in PBS and centrifuge at 10,000 x g for 10 minutes at 4°C.

Assay Protocol:

-

Add 50 µL of the prepared sample or standard to a microcentrifuge tube.

-

Add 5 µL of SDS solution and 5 µL of Proteinase K solution, and incubate for 2 hours at 37°C to release free this compound/citrulline.

-

Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B.

-

Incubate at 95°C for 30 minutes.

-

Cool the tubes and centrifuge.

-

Transfer 200 µL of the supernatant to a 96-well plate.

-

Read the absorbance at 540-560 nm.

-

Determine the concentration based on a standard curve.

Cellular Consequences of Elevated this compound: Signaling Pathways

Elevated levels of this compound are not merely biomarkers but are also implicated in the pathophysiology of the associated metabolic disorders. One of the key cellular targets of this compound-induced toxicity is the mitochondrion.

Studies have shown that this compound can lead to:

-

Decreased Mitochondrial Membrane Potential: This indicates a disruption of the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

-

Reduced Cell Viability: The impairment of mitochondrial function ultimately contributes to cell death.

The accumulation of this compound can trigger a cascade of events leading to apoptosis (programmed cell death). This pathway likely involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which then activate a cascade of caspases, the executioners of apoptosis.

Conclusion

The journey of this compound from a curious metabolite to a key diagnostic marker in several metabolic disorders highlights the intricate connections within human metabolism. Its formation, either through enzymatic pathways in urea cycle disorders or non-enzymatic carbamylation, provides valuable insights into the underlying pathophysiology of these conditions. The development of sensitive and specific analytical methods has been instrumental in establishing its clinical utility. For researchers and drug development professionals, understanding the history, biochemistry, and cellular impact of this compound is crucial for developing novel diagnostic tools and therapeutic strategies for these challenging metabolic diseases. Further research into the precise molecular mechanisms of this compound-induced cellular toxicity will undoubtedly open new avenues for intervention.

References

- 1. scispace.com [scispace.com]

- 2. Orphanet: Hyperornithinemia-hyperammonemia-homocitrullinuria syndrome [orpha.net]

- 3. search-library.ucsd.edu [search-library.ucsd.edu]

- 4. Homocitrullinuria and homoargininuria in lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetics of Hyperammonemia-Hyperornithinemia-Homocitrullinuria (HHH) Syndrome Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. cocukmetabolizma.com [cocukmetabolizma.com]

The Biological Significance of Homocitrulline Formation In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocitrulline is a non-proteinogenic amino acid that is formed post-translationally through the carbamylation of lysine residues. This process, once considered a mere consequence of uremia, is now recognized as a significant player in a range of physiological and pathological processes. The formation of this compound can alter protein structure and function, leading to a cascade of downstream effects that are implicated in the pathogenesis of several diseases, including autoimmune disorders, cardiovascular disease, and chronic kidney disease. This technical guide provides an in-depth overview of the biological significance of this compound formation in vivo, with a focus on its molecular mechanisms, pathological implications, and methods for its detection and study.

The Chemistry and Biology of this compound Formation

This compound is structurally similar to citrulline, differing by only one additional methylene group in its side chain.[1] It is primarily formed through a non-enzymatic process known as carbamylation, where isocyanic acid reacts with the ε-amino group of lysine residues on proteins.[2]

There are two main pathways for the generation of isocyanic acid in vivo:

-

Urea-dependent pathway: In aqueous solutions, urea is in equilibrium with ammonium and cyanate.[1] Under conditions of elevated urea, such as in chronic kidney disease, the increased concentration of cyanate drives the carbamylation of proteins, leading to the formation of this compound.[1]

-

Myeloperoxidase (MPO)-dependent pathway: During inflammation, the enzyme myeloperoxidase, released from neutrophils, catalyzes the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to produce cyanate.[2] This pathway is particularly relevant in inflammatory conditions like rheumatoid arthritis and atherosclerosis.

The formation of this compound from lysine is a post-translational modification that can alter the charge, structure, and function of proteins, potentially leading to the generation of neo-epitopes that can be recognized by the immune system.

Data Presentation: this compound Levels in Health and Disease

The concentration of this compound in biological fluids and tissues is a valuable biomarker for assessing the extent of carbamylation and is associated with several pathological conditions. The following tables summarize quantitative data on this compound levels in various diseases.

| Disease State | Biological Matrix | Patient Population | This compound Concentration | Control/Reference Value | Reference(s) |

| Chronic Kidney Disease (CKD) | Serum | CKD Stages 2-4 | Median: 352 µmol/mol lysine (IQR: 266–481) | 100–170 µmol/mol lysine | [3] |

| Serum | Acute Renal Failure (ARF) | <289 µmol/mol Lys predictive of ARF | CRF group had higher levels | [4] | |

| Rheumatoid Arthritis (RA) | Serum | RA Patients | 16.0 (SD 22.4) RU/ml (for anti-HcitLDL antibodies) | 8.1 (SD 7.8) RU/ml | [5] |

| Plasma | RA Patients | 11.79 ± 3.72 µmol/L (for homocysteine) | 8.90 ± 1.38 µmol/L | [6] | |

| Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome | Urine | HHH Patients (3 siblings) | 13.3, 21.1, 108.2 mmol/mol creatinine | 0-9 mmol/mol creatinine | [2][7] |

| Urine | HHH Patients | Elevated | Not detected in controls | [8] | |

| Coronary Artery Disease (CAD) | Serum | CAD Patients | Increased with severity (positively correlated with Gensini score) | Lower in non-CAD patients |

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of total, protein-bound, and free this compound in plasma samples.[9]

Sample Preparation:

-

Total this compound:

-

To 50 µL of plasma, add an internal standard (e.g., d7-citrulline).

-

Perform acid hydrolysis to release this compound from proteins.

-

Neutralize the sample and centrifuge to remove precipitates.

-

-

Free this compound:

-

Precipitate proteins from the plasma sample using a suitable agent (e.g., acetonitrile).

-

Centrifuge and collect the supernatant containing free this compound.

-

Add the internal standard to the supernatant.

-

LC-MS/MS Analysis:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode.

-

Monitor specific transitions for this compound (e.g., 190.1 > 127.1 and 190.1 > 173.1) and the internal standard.[9]

-

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, using a calibration curve.

Colorimetric Assay for Total this compound/Citrulline

This protocol is based on a commercially available assay kit and provides a convenient method for the detection of total this compound and citrulline.

Procedure:

-

Sample Preparation:

-

For serum, plasma, or urine, centrifuge to remove insoluble particles. The supernatant can be used directly or diluted.

-

For tissue lysates, homogenize the tissue in PBS and centrifuge. The supernatant is used for the assay.

-

For cell lysates, resuspend cells in PBS, sonicate on ice, and centrifuge to remove debris.

-

-

Assay:

-

Add 50 µL of standard or sample to a microcentrifuge tube.

-

Add 5 µL of SDS solution and 5 µL of Proteinase K solution, mix, and incubate for 2 hours at 37°C.

-

Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B, mix, and incubate for 30 minutes at 95°C.

-

Cool the tubes to 4°C for 5 minutes and then centrifuge.

-

Transfer 200 µL of the supernatant to a 96-well plate.

-

Read the absorbance at 540-560 nm.

-

-

Calculation:

-

Subtract the blank absorbance from all readings.

-

Plot a standard curve of absorbance versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples from the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Carbamylated Protein (Anti-CarP) Antibodies

This protocol outlines the general steps for detecting anti-CarP antibodies in serum or plasma samples.

Procedure:

-

Plate Coating: Coat a 96-well microplate with a carbamylated protein antigen (e.g., carbamylated fetal calf serum) and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Add diluted serum or plasma samples and standards to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of anti-CarP antibodies in the samples by comparing their absorbance to the standard curve.[10][11][12]

Signaling Pathways and Biological Relationships

The formation of this compound on proteins can trigger a variety of signaling pathways and biological responses, particularly in the context of the immune system and cardiovascular system.

This compound Formation Pathways

The following diagram illustrates the two primary pathways of this compound formation.

Activation of T-Cells by Homocitrullinated Peptides

Homocitrullinated proteins can be processed and presented by antigen-presenting cells (APCs) to T-cells, leading to their activation and the initiation of an adaptive immune response.

Carbamylated LDL and LOX-1 Signaling in Endothelial Cells

Carbamylated low-density lipoprotein (cLDL) can bind to the Lectin-like oxidized LDL receptor-1 (LOX-1) on endothelial cells, triggering a signaling cascade that contributes to endothelial dysfunction and atherosclerosis.[13]

Conclusion

The formation of this compound through protein carbamylation is a biologically significant process with far-reaching implications for human health. Once viewed as a passive byproduct of metabolic derangement, it is now clear that this compound actively contributes to the pathophysiology of a variety of diseases. The accumulation of homocitrullinated proteins can serve as a valuable biomarker for disease activity and prognosis. Furthermore, the signaling pathways initiated by these modified proteins represent promising targets for the development of novel therapeutic interventions. Continued research into the intricate mechanisms of this compound formation and its downstream consequences is crucial for advancing our understanding of these complex diseases and for developing effective strategies for their treatment and prevention.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a new marker for differentiating acute from chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rheum.ca [rheum.ca]

- 6. Plasma Homocysteine Concentrations In Patients With Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Carbamylated low-density lipoprotein increases reactive oxygen species (ROS) and apoptosis via lectin-like oxidized LDL receptor (LOX-1) mediated pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. krishgen.com [krishgen.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. fn-test.com [fn-test.com]

- 13. Carbamylated Low-Density Lipoproteins Induce a Prothrombotic State Via LOX-1: Impact on Arterial Thrombus Formation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Homocitrulline in Post-Translational Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of homocitrulline, a non-enzymatic post-translational modification (PTM) with profound implications in health and disease. Carbamylation, the process that gives rise to this compound, is increasingly recognized as a critical factor in the pathogenesis of autoimmune disorders, cardiovascular diseases, and age-related tissue damage. This document details the formation of this compound, its biological consequences, and the experimental methodologies used for its detection and quantification, offering a comprehensive resource for professionals in research and drug development.

Introduction to this compound and Carbamylation

This compound is an amino acid analog of citrulline, distinguished by an additional methylene group in its side chain.[1][2][3] It is not incorporated into proteins during translation but is formed post-translationally through a non-enzymatic reaction known as carbamylation.[4][5] This process involves the chemical modification of the ε-amino group of lysine residues by isocyanic acid.[6][7][8]

The formation of this compound neutralizes the positive charge of the lysine residue, which can lead to significant alterations in protein structure, function, and immunogenicity.[9][10] This modification is irreversible and its accumulation has been linked to cellular aging and the pathology of several chronic diseases.[7][11]

The Biochemical Pathways of this compound Formation

Isocyanic acid, the key reactant in carbamylation, is generated in the body through two primary pathways:

-

Urea-Dependent Pathway: In physiological conditions, urea is in equilibrium with ammonium and cyanate.[4][9] Elevated urea levels, particularly in conditions like chronic kidney disease (CKD), drive the formation of cyanate, which is then converted to its reactive form, isocyanic acid.[1][2]

-

Myeloperoxidase (MPO)-Dependent Pathway: During inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, catalyzes the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to produce cyanate.[1][2][8] This pathway is particularly relevant in inflammatory microenvironments and is exacerbated by factors such as smoking, which increases circulating thiocyanate levels.[4][12]

Pathophysiological Significance of this compound

The accumulation of homocitrullinated proteins has been implicated in a range of pathological conditions.

Autoimmune Diseases: Rheumatoid Arthritis

In rheumatoid arthritis (RA), this compound is considered a potential confounding antigen for antibodies targeting citrullinated proteins, which are key biomarkers for the disease.[1] Antibodies that recognize carbamylated proteins (anti-CarP antibodies) have been identified in the sera of RA patients and are associated with a more severe disease course and joint damage.[6][13] Both this compound and the enzymes responsible for its formation, such as MPO, have been found in the synovial tissues and rheumatoid nodules of RA patients, particularly in areas of necrosis.[1][14] This suggests a local generation of these modified proteins within the inflamed joint, contributing to the autoimmune response.[14] The pro-inflammatory responses of T-cells to homocitrullinated peptides further highlight their role in RA pathogenesis.[15]

Cardiovascular Disease: Atherosclerosis

Protein carbamylation is a significant, non-traditional risk factor for atherosclerosis.[16][17] Homocitrullinated low-density lipoproteins (Hcit-LDL) have been identified in atherosclerotic plaques.[18] The modification of LDL promotes the formation of foam cells, a critical step in the development of atherosclerosis.[18] Furthermore, MPO-mediated carbamylation of proteins is thought to be a key link between smoking and atherogenesis.[19] Studies have demonstrated a positive correlation between serum this compound concentrations and the presence and severity of coronary artery disease (CAD).[16][17][20]

Chronic Kidney Disease (CKD) and Aging

In CKD, elevated urea levels lead to increased protein carbamylation.[1][2] This has been linked to the progression of the disease and increased cardiovascular mortality in these patients.[10] Carbamylation can alter the function of various proteins, including hemoglobin and albumin, contributing to the complications associated with renal failure.[9] Beyond specific diseases, the accumulation of carbamylated proteins, particularly long-lived extracellular matrix proteins like collagen, is considered a hallmark of molecular aging.[7] The rate of this compound accumulation has been shown to be inversely correlated with longevity.[7]

Quantitative Data on this compound Levels

Several studies have quantified this compound levels in various biological samples, providing valuable insights into its association with disease.

| Condition | Sample Type | Patient Group | This compound Level | Control Group | This compound Level | Fold Change/Significance | Reference |

| Uremia | Plasma | Uremic Mice (n=10) | 2.10 ± 0.50 µmol/mol amino acids | Control Mice (n=10) | 0.78 ± 0.12 µmol/mol amino acids | 2.7-fold increase (p < 0.001) | [21] |

| HHH Syndrome | Urine | Sibling 1 | 13.3 mmol/mol creatinine | Controls (n=120) | 0-9 mmol/mol creatinine | Elevated | [22] |

| Sibling 2 | 21.1 mmol/mol creatinine | Elevated | [22] | ||||

| Sibling 3 | 108.2 mmol/mol creatinine | Elevated | [22] | ||||

| Coronary Artery Disease | Serum | CAD Patients (n=76) | Significantly higher | Control Subjects (n=45) | Lower | p < 0.001 | [16] |

| Threshold for CAD prediction: 0.16 mmol/mol Lys | Area under the curve = 0.908 | [16] | |||||

| Rheumatoid Arthritis | Serum | RA Patients (N=29) | 16.0 (SD 22.4) RU/ml | Healthy Controls (N=31) | 8.1 (SD 7.8) RU/ml | p = 0.0203 | [18] |

HHH Syndrome: Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome CAD: Coronary Artery Disease RA: Rheumatoid Arthritis

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound are crucial for research and clinical applications. Mass spectrometry-based methods are the gold standard due to their high sensitivity and specificity.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for quantifying total protein-bound this compound in plasma or tissue samples.[21][23][24]

1. Sample Preparation and Protein Hydrolysis:

-

Plasma/Serum:

-

Precipitate proteins using an appropriate solvent (e.g., trichloroacetic acid).

-

Wash the protein pellet to remove free amino acids.

-

Perform acid hydrolysis of the protein pellet (e.g., 6 M HCl at 110°C for 24 hours) in a sealed, oxygen-free environment to break down proteins into individual amino acids.

-

-

Tissue:

-

Homogenize the tissue sample.

-

Perform delipidation and protein precipitation.

-

Proceed with acid hydrolysis as described for plasma.

-

2. Sample Derivatization (Optional but common for older methods):

-

Some methods may require derivatization of the amino acids to improve chromatographic separation and detection. However, modern HILIC-based methods often do not require this step.[21]

3. Chromatographic Separation:

-

Utilize a liquid chromatography system, often with a hydrophilic interaction liquid chromatography (HILIC) column, for the separation of this compound from other amino acids and sample components.[21]

-

An isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile and ammonium formate buffer) is employed.

4. Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Detection is achieved using multiple reaction monitoring (MRM) mode, which provides high specificity.

-

Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., deuterated citrulline) are monitored.

5. Quantification:

-

A calibration curve is generated using known concentrations of this compound standards.

-

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Immunodetection of Homocitrullinated Proteins

Immunological methods, such as ELISA and Western blotting, can be used to detect carbamylated proteins.

1. In-house ELISA for Anti-Homocitrulline Antibodies:

-

Coat microtiter plates with a homocitrullinated protein (e.g., carbamylated fetal calf serum).

-

Block non-specific binding sites.

-

Incubate with diluted patient or control serum.

-

Wash to remove unbound antibodies.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).

-

Add a substrate and measure the resulting colorimetric reaction.

-

Quantify antibody levels based on a standard curve.

2. Western Blotting for Homocitrullinated Proteins:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane (e.g., nitrocellulose).

-

Block the membrane.

-

Incubate with a primary antibody specific for this compound.[8]

-

Wash and incubate with a labeled secondary antibody.

-

Detect the signal using an appropriate method (e.g., chemiluminescence).

Conclusion and Future Directions

The post-translational modification of lysine to this compound through carbamylation is a significant process with far-reaching implications in human health and disease. Its role in promoting inflammation, autoimmunity, and atherosclerosis makes it a compelling target for further research and therapeutic development. The methodologies outlined in this guide provide a foundation for the continued investigation of this compound's biological functions and its potential as a biomarker and therapeutic target. Future research should focus on elucidating the specific signaling pathways initiated by homocitrullinated proteins and on the development of inhibitors of the carbamylation process.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Implications of Post-Translational Modifications in Autoimmunity with Emphasis on Citrullination, Homocitrullination and Acetylation for the Pathogenesis, Diagnosis and Prognosis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. pnas.org [pnas.org]

- 8. caymanchem.com [caymanchem.com]

- 9. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Rheumatoid arthritis antigens this compound and citrulline are generated by local myeloperoxidase and peptidyl arginine deiminases 2, 3 and 4 in rheumatoid nodule and synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating this compound-Specific T-Cell Responses in Rheumatoid Arthritis | The Journal of Rheumatology [jrheum.org]

- 16. Increased serum this compound concentrations are associated with the severity of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Increased serum this compound concentrations are associated with the severity of coronary artery disease [ouci.dntb.gov.ua]

- 18. rheum.ca [rheum.ca]

- 19. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 20. ovid.com [ovid.com]

- 21. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Homocitrulline: A Metabolic Byproduct of the Urea Cycle with Significant Clinical Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Homocitrulline, an amino acid analog of citrulline, is increasingly recognized for its association with dysfunctions in the urea cycle and other metabolic pathways. While not a direct intermediate of the canonical urea cycle, its formation is intricately linked to the availability of urea cycle substrates and the enzymatic activity of its key components. This technical guide provides a comprehensive overview of this compound's genesis, its diagnostic significance in urea cycle disorders such as Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, and its role as a marker of carbamylation stress. Detailed experimental protocols for its quantification and visualization of the relevant metabolic pathways are presented to facilitate further research and therapeutic development.

Introduction to this compound and its Relation to the Urea Cycle

This compound [N6-(aminocarbonyl)-L-lysine] is structurally similar to citrulline, differing by an additional methylene group in its side chain.[1][2] Its presence in biological fluids is often indicative of underlying metabolic disturbances, particularly those affecting the urea cycle.[1][2] The formation of this compound is primarily attributed to two distinct mechanisms: the non-enzymatic carbamylation of lysine and the enzymatic conversion of lysine by ornithine transcarbamylase (OTC) under specific pathological conditions.[1][3]

The urea cycle is a critical metabolic pathway that occurs primarily in the liver and is responsible for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion.[4][5] The cycle involves a series of enzymatic reactions that convert ornithine and carbamoyl phosphate into citrulline, which is then further metabolized to arginine and ultimately urea, regenerating ornithine for the next round of the cycle.[4][5] Disruptions in this cycle, due to genetic defects in the involved enzymes or transporters, lead to the accumulation of ammonia and other precursors, resulting in severe clinical manifestations.[6]

Pathways of this compound Formation

Non-Enzymatic Carbamylation of Lysine

The most prevalent pathway for this compound formation is the non-enzymatic carbamylation of the ε-amino group of lysine residues in proteins.[1][7] This reaction is driven by cyanate, which exists in equilibrium with urea in the body.[1][2]

Conditions that lead to elevated urea levels, such as chronic kidney disease, promote the formation of cyanate and subsequent protein carbamylation.[1][8][9] Furthermore, during inflammation, the enzyme myeloperoxidase, released by neutrophils, can catalyze the oxidation of thiocyanate to cyanate, thereby accelerating this compound formation.[1][2] This post-translational modification can alter protein structure and function, contributing to the pathophysiology of various diseases.[1][2]

Enzymatic Synthesis by Ornithine Transcarbamylase (OTC)

In the context of certain urea cycle disorders, this compound can be synthesized enzymatically. Ornithine transcarbamylase (OTC), a key mitochondrial enzyme in the urea cycle, primarily catalyzes the reaction between ornithine and carbamoyl phosphate to form citrulline.[10][11] However, when carbamoyl phosphate accumulates due to a downstream block in the urea cycle or impaired ornithine transport, lysine can serve as an alternative substrate for OTC, leading to the formation of this compound.[1][3] The affinity of OTC for lysine is significantly lower than for ornithine, meaning this reaction is negligible under normal physiological conditions.[3]

This compound in Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome

Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome is a rare autosomal recessive urea cycle disorder characterized by the triad of elevated plasma ornithine, intermittent hyperammonemia, and the presence of this compound in the urine.[12][13][14] This syndrome is caused by mutations in the SLC25A15 gene, which encodes the mitochondrial ornithine transporter 1 (ORNT1).[12][15]

A defective ORNT1 impairs the transport of ornithine from the cytosol into the mitochondrial matrix.[13][16] This leads to a deficiency of mitochondrial ornithine, which is a crucial substrate for OTC.[14][16] The resulting decrease in citrulline synthesis and the subsequent steps of the urea cycle leads to hyperammonemia.[16] The accumulation of ornithine in the cytosol and plasma is a hallmark of the disease.[12][17] The intramitochondrial depletion of ornithine leads to an accumulation of carbamoyl phosphate, which then drives the enzymatic formation of this compound from lysine by OTC and also gets shunted into the pyrimidine synthesis pathway, leading to increased orotic acid excretion.[16][18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. Urea cycle - Wikipedia [en.wikipedia.org]

- 6. metabolon.com [metabolon.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Orphanet: Hyperornithinemia-hyperammonemia-homocitrullinuria syndrome [orpha.net]

- 13. researchgate.net [researchgate.net]

- 14. Hyperornithinemia, Hyperammonemia, and Homocitrullinuria Syndrome Causing Severe Neonatal Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. metabolicsupportuk.org [metabolicsupportuk.org]

- 16. researchgate.net [researchgate.net]

- 17. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-Homocitrulline: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-homocitrulline, a non-proteinogenic amino acid, is gaining significant attention in the scientific community for its role as a biomarker in various pathological conditions, including urea cycle disorders and autoimmune diseases like rheumatoid arthritis. This document provides an in-depth technical overview of the chemical structure and physicochemical properties of L-homocitrulline. It details methodologies for its synthesis and quantification in biological matrices and illustrates key biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and biomedical research.

Chemical Structure and Identification

L-homocitrulline, systematically named (2S)-2-amino-6-(carbamoylamino)hexanoic acid, is an alpha-amino acid.[1][2] Structurally, it is a derivative of L-lysine where the ε-amino group has been carbamylated.[2] It is also a higher homolog of L-citrulline, containing an additional methylene group in its side chain.[1][3] This structural distinction is crucial for its unique biochemical role and analytical identification.

Table 1: Chemical Identifiers for L-Homocitrulline

| Identifier Type | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-6-(carbamoylamino)hexanoic acid[2] |

| Common Synonyms | N(6)-carbamoyl-L-lysine, N6-(aminocarbonyl)-L-lysine[2][3][4] |

| CAS Number | 1190-49-4[1][2][4] |

| Molecular Formula | C₇H₁₅N₃O₃[1][2][3][4] |

| SMILES | C(CCNC(=O)N)C--INVALID-LINK--O)N[1][2] |

| InChI Key | XIGSAGMEBXLVJJ-YFKPBYRVSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of L-homocitrulline are essential for its handling, formulation, and detection. The compound exists as a white to beige solid powder.

Table 2: Quantitative Physicochemical Data for L-Homocitrulline

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 189.21 g/mol | PubChem, Sigma-Aldrich[2] |

| Melting Point | 211-212 °C (with decomposition) | Human Metabolome Database, ChemBK[2][5] |

| Water Solubility | 600 mg/mL | Human Metabolome Database[2] |

| 50 mg/mL (sonication recommended) | TargetMol[6] | |

| 2 mg/mL | Sigma-Aldrich | |

| PBS (pH 7.2) Solubility | 3 mg/mL | Cayman Chemical[7] |

| Other Solubilities | Slightly soluble in DMF, DMSO, Ethanol | Cayman Chemical[7] |

| Predicted pKa (Acidic) | 2.35 - 2.53 | ChemAxon, FooDB[8][9] |

| Predicted pKa (Basic) | 9.53 | ChemAxon, FooDB[8][9] |

| Optical Rotation [α]²⁰_D_ | +2.53° (c=0.01 g/mL in H₂O) | MedchemExpress[10] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of L-homocitrulline.

Table 3: NMR Spectroscopic Data for L-Homocitrulline in D₂O

| ¹H NMR (400 MHz) | ¹³C NMR (25.16 MHz) | ||

|---|---|---|---|

| Chemical Shift (ppm) | Proton Assignment | Chemical Shift (ppm) | Carbon Assignment |

| 3.73 - 3.76 | α-CH | 176.5 | C=O (Carboxyl) |

| 3.10 - 3.13 | ε-CH₂ | 161.5 | C=O (Carbamoyl) |

| 1.84 - 1.92 | β-CH₂ | 55.8 | α-CH |

| 1.51 - 1.58 | δ-CH₂ | 40.6 | ε-CH₂ |

| 1.35 - 1.46 | γ-CH₂ | 31.4 | β-CH₂ |

| 29.1 | δ-CH₂ | ||

| 23.3 | γ-CH₂ |

Source: PubChem. Proton assignments are inferred from structure.[2]

Biochemical Formation and Metabolic Significance

L-homocitrulline is not incorporated into proteins during translation but is formed post-translationally through the carbamylation of lysine residues.[1][3] This process is particularly relevant in conditions of elevated urea or inflammation.

Under physiological conditions, urea exists in equilibrium with ammonium and isocyanic acid. Isocyanic acid can react with the nucleophilic ε-amino group of lysine residues to form L-homocitrulline.[1][3] This reaction is exacerbated in patients with renal failure due to high urea concentrations.[1][3] Additionally, during inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, can oxidize thiocyanate (SCN⁻) to generate isocyanic acid, further promoting carbamylation.[1][3]

L-homocitrulline is also a key metabolite in certain urea cycle disorders, such as Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome.[1][3][11] In this condition, a deficiency in the mitochondrial ornithine transporter (ORNT1) leads to a depletion of mitochondrial ornithine.[11] This impairs the urea cycle, causing an accumulation of carbamoyl phosphate, which is then utilized in the synthesis of L-homocitrulline from lysine.[1][3][6][12]

Experimental Protocols

Synthesis of L-Homocitrulline from L-Lysine

This protocol is adapted from a method described for environmentally friendly chemical synthesis.[13]

-

Protection of α-Amino Group:

-

Dissolve L-lysine monohydrochloride in an aqueous solution.

-

Add a copper salt (e.g., copper sulfate pentahydrate) under alkaline conditions. The copper(II) ion forms a complex with the α-amino and carboxyl groups, protecting them from subsequent reactions.

-

-

Carbamylation of ε-Amino Group:

-

Introduce carbamide (urea) to the reaction mixture.

-

Heat the solution to facilitate the formylation (carbamylation) of the unprotected ε-amino group of the lysine-copper complex.

-

-

Deprotection (Copper Ion Removal):

-

To release the L-homocitrulline, add a reagent that strongly binds to copper ions, such as a sulfide (e.g., Na₂S) or an organic acid (e.g., oxalic acid), to precipitate the copper.

-

Alternatively, microwave irradiation can be applied at this stage to shorten the reaction time.

-

-

Purification:

-

Filter the mixture to remove the copper precipitate.

-

The resulting solution containing L-homocitrulline can be further purified using standard techniques such as crystallization or chromatography.

-

Quantification of L-Homocitrulline in Urine by LC-MS/MS

This protocol is based on a published method for the diagnosis of HHH syndrome.[14]

-

Sample Preparation:

-

Collect urine samples.

-

Prepare a working solution of internal standards (e.g., ²H₂-citrulline and ²H₃-creatinine).

-

Dilute the urine sample five-fold with the internal standard mixture.

-

Vortex the mixture thoroughly. No further extraction is required.

-

-

Chromatographic Separation:

-

LC System: Standard HPLC or UPLC system.

-

Column: A cyano-bonded silica column.

-

Mobile Phase: Isocratic elution with an appropriate solvent system (details to be optimized based on the specific column and system).

-

Flow Rate: Maintain a constant flow rate for a total run time of approximately 7 minutes.

-

-

Mass Spectrometric Detection:

-

MS System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-homocitrulline: 190 -> 84 and 190 -> 127

-

²H₂-citrulline (IS): 178 -> 115

-

Creatinine: 114 -> 44

-

²H₃-creatinine (IS): 117 -> 47

-

-

-

Quantification:

-

Construct a calibration curve using standards of known L-homocitrulline concentrations.

-

Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically normalized to creatinine concentration.

-

Quantification by Colorimetric Assay

This protocol describes the general steps for commercially available this compound/citrulline assay kits.[15][16]

-

Sample Preparation:

-

Prepare samples (e.g., plasma, serum, urine, cell/tissue lysates) as per the kit's instructions.

-

For protein-bound this compound, enzymatic digestion is required. Add the provided SDS solution and Proteinase K to each sample.

-

Incubate for 2 hours at 37°C to release free this compound residues.

-

-

Standard Curve Preparation:

-

Prepare a dilution series of the L-homocitrulline standard provided in the kit to generate a standard curve.

-

-

Colorimetric Reaction:

-

Add Assay Reagent A and Assay Reagent B to each standard and unknown sample tube.

-

Mix well and incubate for 30 minutes at 95°C. During this step, the reagents react with this compound (and citrulline) to produce a colored product.

-

-

Measurement:

-

Transfer the cooled reaction mixture to a 96-well microtiter plate.

-

Read the absorbance at 540-560 nm using a microplate reader.

-

-

Calculation:

-

Subtract the blank absorbance from all readings.

-

Plot the standard curve (absorbance vs. concentration).

-

Determine the this compound/citrulline concentration in the unknown samples from the standard curve.

-

Conclusion

L-homocitrulline is a molecule of considerable interest due to its structural simplicity and profound implications in human health and disease. A thorough understanding of its chemical properties, structure, and biochemical context is paramount for any researcher investigating its biological roles or developing it as a clinical biomarker. The standardized protocols for synthesis and analysis provided herein offer a solid foundation for facilitating reproducible and accurate scientific inquiry in this expanding field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H15N3O3 | CID 65072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [biosyn.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. L-Homocitrulline | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000679) [hmdb.ca]

- 9. Showing Compound this compound (FDB022178) - FooDB [foodb.ca]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Homocitrullinuria and homoargininuria in lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. This compound/Citrulline Assay Kit (ab242292) | Abcam [abcam.com]

The Enigmatic Presence of Homocitrulline in the Human Diet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homocitrulline, a non-proteinogenic amino acid, is increasingly recognized for its implications in human health and disease, particularly in the context of autoimmune disorders and renal dysfunction. While its endogenous formation through the carbamylation of lysine residues is well-documented, its natural occurrence in dietary sources remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the presence of this compound in food, methodologies for its detection, and its metabolic fate. The available data, though sparse, suggest that this compound is not a common constituent of raw food items but can be formed during food processing, particularly with the application of heat. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of dietary this compound, highlighting knowledge gaps and opportunities for future research.

Introduction: The Significance of Dietary this compound

This compound is structurally similar to the amino acid citrulline, differing by an additional methylene group in its side chain.[1] In the human body, it is primarily formed endogenously via the non-enzymatic carbamylation of lysine residues, a process that is exacerbated in inflammatory conditions and uremia.[2] The accumulation of this compound-containing proteins can elicit autoimmune responses and is implicated in the pathogenesis of diseases such as rheumatoid arthritis.

The potential for dietary sources to contribute to the body's this compound pool is an area of growing interest. Understanding the types of foods that contain this compound and the conditions under which it is formed is crucial for several reasons:

-

Disease Pathogenesis: Dietary intake could potentially influence the progression of diseases associated with protein carbamylation.

-

Nutritional Science: The presence of modified amino acids in processed foods may have implications for protein quality and overall nutritional value.

-

Drug Development: Modulating the dietary intake of this compound or its precursors could be explored as a therapeutic strategy.

This guide synthesizes the available scientific literature on the natural occurrence of this compound in dietary sources, providing quantitative data where available, detailing analytical methodologies, and illustrating relevant biochemical pathways.

Quantitative Occurrence of this compound in Dietary Sources

The quantification of this compound in a wide array of food products is not yet a standard component of nutritional analysis. Consequently, comprehensive databases detailing its content in common foods are largely unavailable. The Human Metabolome Database and FooDB have noted the detection of this compound in animal products such as poultry and pork, but quantitative data is not provided.[3]

The most definitive quantitative data on dietary this compound comes from studies on processed dairy products. Heat treatment of milk, particularly in the presence of urea, has been shown to induce the formation of this compound through the carbamylation of lysine residues in milk proteins.

Table 1: this compound Content in Heated Milk

| Milk Treatment | This compound Concentration (mM) | Reference |

| In-bottle sterilized milk | ~0.3 | [4] |

| UHT sterilized milk | < 0.01 | [4] |

| Milk with 10 mM added urea (heated) | Formation stimulated | [4] |

| Urea-free milk (heated) | Not formed | [4] |

Data is derived from studies on the heat treatment of milk and illustrates the potential for processing-induced formation of this compound.

The lack of extensive quantitative data in other food categories, such as meat, fish, and plant-based products, represents a significant knowledge gap. Future research employing sensitive analytical techniques is necessary to build a comprehensive database of this compound content in the human diet.

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound in complex food matrices require sophisticated analytical methodologies. The following sections detail the key experimental protocols cited in the literature.

Sample Preparation for this compound Analysis from Food Matrices

A generic workflow for the extraction of this compound from a solid food matrix for subsequent analysis is outlined below. This process involves enzymatic or acid hydrolysis to liberate the amino acid from proteins.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

-

Principle: This technique separates this compound from other sample components using liquid chromatography, followed by its ionization and fragmentation in a mass spectrometer. The specific mass-to-charge ratios of the parent ion and its fragments allow for precise identification and quantification.

-

Sample Preparation (from biological fluids, adaptable for food extracts):

-

Protein Precipitation: For liquid samples like milk, proteins are precipitated using an acid (e.g., trichloroacetic acid) and removed by centrifugation.

-

Internal Standard Addition: A stable isotope-labeled internal standard (e.g., d7-citrulline) is added to the supernatant for accurate quantification.

-

Derivatization (Optional): While not always necessary for MS detection, derivatization can sometimes improve chromatographic performance.

-

-

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to retain and separate the polar this compound molecule.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically employed.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Transitions Monitored: Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 190.1 > 127.1 and 190.1 > 173.1) and the internal standard.[5]

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the amino acid to make it fluorescent.

-

Principle: this compound is chemically modified with a fluorescent tag (derivatization), separated by HPLC, and then detected by a fluorescence detector.

-

Derivatization:

-

Reagents: o-phthalaldehyde (OPA) is a common derivatizing agent for primary amines like this compound. For secondary amines, 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used in a two-step process.[6]

-

Procedure: The derivatization reaction is typically automated in modern HPLC systems and occurs just before injection onto the column.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 or C8 column is commonly used to separate the derivatized amino acids.

-

Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile, methanol) is employed.[7]

-

-

Fluorescence Detection:

-

Excitation/Emission Wavelengths: The detector is set to the specific excitation and emission wavelengths of the derivatized this compound. For OPA derivatives, this is typically around 340 nm for excitation and 450 nm for emission.[8]

-

Ion-Exchange Chromatography (IEC)

IEC is a classical method for amino acid analysis.

-

Principle: This technique separates amino acids based on their net charge at a specific pH. The amino acids are passed through a column containing a charged resin, and their retention is dependent on their interaction with the resin.

-

Procedure:

-

The sample extract is loaded onto the ion-exchange column.

-

A series of buffers with increasing ionic strength or varying pH are used to elute the bound amino acids sequentially.

-

After elution, the amino acids are typically derivatized post-column with ninhydrin, which produces a colored compound that can be detected spectrophotometrically.[9]

-

-

Advantages: IEC is a robust and well-established method for amino acid analysis.

-

Disadvantages: It can be more time-consuming and may require dedicated instrumentation compared to modern HPLC and LC-MS/MS methods.

Biochemical Pathways and Metabolic Fate

Formation of this compound via Carbamylation

The primary pathway for this compound formation, both endogenously and potentially during food processing, is the carbamylation of the ε-amino group of lysine residues.

In the context of food, the heat applied during processing can accelerate the decomposition of urea (naturally present or added) into isocyanic acid, which then reacts with the lysine residues of proteins to form this compound.

Absorption and Metabolism of Dietary this compound

Studies on the gastrointestinal fate of this compound indicate that it is absorbed from the digestive tract.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000679) [hmdb.ca]

- 4. Formation of this compound during heating of milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. files.core.ac.uk [files.core.ac.uk]

The Role of Homocitrulline in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocitrulline, a post-translationally modified form of lysine, is emerging as a critical modulator of cellular signaling pathways, particularly in the context of autoimmune diseases and atherosclerosis. Generated through a non-enzymatic process known as carbamylation, the presence of this compound on proteins can trigger aberrant cellular responses, leading to pathology. This technical guide provides an in-depth exploration of the signaling cascades initiated by homocitrullinated proteins, focusing on their interaction with immune and endothelial cells. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of the signaling pathways to offer a comprehensive resource for researchers and drug development professionals in this field.

Introduction to this compound and Carbamylation

This compound is formed when the primary amine group of a lysine residue reacts with isocyanic acid.[1] This process, termed carbamylation, is a non-enzymatic post-translational modification.[1] Under physiological conditions, isocyanic acid is in equilibrium with urea.[1] In pathologies such as chronic kidney disease, elevated urea levels can drive increased protein carbamylation.[1] An inflammatory microenvironment can also promote carbamylation through the action of myeloperoxidase (MPO), which oxidizes thiocyanate to generate cyanate.[1] The structural similarity of this compound to citrulline, another post-translational modification implicated in autoimmunity, allows for immunological cross-reactivity, further complicating the inflammatory response.[1]

Signaling Pathways Modulated by this compound

This compound, primarily in the form of carbamylated proteins, has been shown to activate several key cellular signaling pathways. These can be broadly categorized into immune cell activation and endothelial dysfunction.

T-Cell Receptor Signaling in Autoimmunity

Homocitrullinated peptides are recognized as neoantigens by the immune system, leading to the activation of T-cells and contributing to the pathogenesis of autoimmune diseases like rheumatoid arthritis.[2]

The binding of a homocitrullinated peptide presented by a Major Histocompatibility Complex (MHC) class II molecule to a T-cell receptor (TCR) initiates a signaling cascade. This cascade begins with the activation of the Src-family kinase Lck, which phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex.[3] This phosphorylation creates docking sites for ZAP-70 (Zeta-chain-associated protein kinase 70), which is then also phosphorylated by Lck, leading to its activation.[4][5]

Activated ZAP-70 phosphorylates downstream adaptor proteins, including LAT and SLP-76, which nucleate the formation of a larger signaling complex. This complex activates Phospholipase C-γ1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a sustained influx of extracellular calcium.[4] This increase in intracellular calcium activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, allowing its translocation to the nucleus to promote the expression of pro-inflammatory cytokines. DAG activates Protein Kinase C θ (PKCθ), which in turn activates the NF-κB and MAPK pathways, further amplifying the inflammatory response.[4]

B-Cell Receptor Signaling

Similar to T-cells, B-cells can recognize homocitrullinated antigens, leading to their activation and the production of autoantibodies. The binding of a homocitrullinated antigen to the B-cell receptor (BCR) triggers the phosphorylation of ITAMs in the Igα/Igβ signaling subunits by Src-family kinases like Lyn. This recruits and activates Syk, which then phosphorylates the adaptor protein BLNK. Phosphorylated BLNK serves as a scaffold to recruit PLCγ2 and Bruton's tyrosine kinase (Btk). This complex leads to the activation of downstream pathways, including the PLCγ2-mediated calcium flux and DAG-mediated activation of PKC and Ras/MAPK pathways, ultimately resulting in the activation of transcription factors like NF-κB and promoting B-cell proliferation, differentiation, and autoantibody production.[6][7]

Endothelial Dysfunction and Atherosclerosis

Carbamylated low-density lipoprotein (cLDL) is a key player in the development of atherosclerosis. cLDL binds to the Lectin-like oxidized LDL receptor-1 (LOX-1) on endothelial cells.[8][9][10] This interaction triggers a signaling cascade that leads to increased production of reactive oxygen species (ROS) and apoptosis.[8][11]

The binding of cLDL to LOX-1 activates NADPH oxidase, a major source of cellular ROS.[10] The subsequent increase in ROS can lead to the phosphorylation of ERK1/2 MAPK and the expression of the tumor suppressor p53, culminating in apoptosis.[11] Furthermore, cLDL-LOX-1 signaling can attenuate the phosphorylation of endothelial nitric oxide synthase (eNOS), reducing the production of vasoprotective nitric oxide and contributing to endothelial dysfunction.[11]

Quantitative Data on this compound's Signaling Effects

The following tables summarize key quantitative findings from studies investigating the impact of this compound and carbamylation on cellular signaling.

Table 1: Effects of Carbamylated LDL on Endothelial Cells

| Parameter | Cell Type | Treatment | Result | Reference |

| ROS Generation | HUVECs | 100 µg/mL cLDL | ~2-fold increase | [11] |

| Apoptosis | HUVECs | 100 µg/mL cLDL | ~6-fold increase | [11] |

| LOX-1 Upregulation | HUVECs | 20 and 100 µg/mL cLDL | Upregulation observed | [11] |

| eNOS Phosphorylation | HUVECs | 100 µg/mL cLDL | Attenuated | [11] |

| ERK1/2 MAPK Phosphorylation | HUVECs | 100 µg/mL cLDL | Increased | [11] |

Table 2: Immune Response to Homocitrullinated Peptides

| Parameter | Model | Treatment | Result | Reference |

| CD25+ CD4+ T-cells | DR4-Transgenic Mice | Immunization with HomoCitJED peptide | 2.5% vs 1.4% in controls (p=0.0022) | [2] |

| KLRG1+ CD8+ T-cells | DR4-Transgenic Mice | Immunization with HomoCitJED peptide | 6.5% vs 2.8% in controls (p=0.0003) | [2] |

Table 3: this compound/Carbamylation Levels in Human Disease

| Analyte | Patient Group | Sample Type | Finding | Reference |

| This compound | Seropositive RA | Metatarsal Synovial Tissue | Mean: 0.013 µg/mg wet weight tissue | [9] |

| This compound | Seropositive RA | Knee Synovial Tissue | Mean: 0.004 µg/mg wet weight tissue | [9] |

| This compound | Seronegative RA | Knee Synovial Tissue | Mean: 0.003 µg/mg wet weight tissue | [9] |

| Carbamyl-lysine (CBL) | Deceased COVID-19 | Serum | Significantly higher than survivors (p=0.0011) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cellular signaling.

Western Blotting for Detection of Carbamylated Proteins

This protocol is adapted from standard Western blotting procedures to specifically detect carbamylated proteins.

1. Sample Preparation:

-

Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein lysate with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a 4-20% SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1 hour.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for this compound (carbamyl-lysine) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

In Vitro T-Cell Stimulation with Homocitrullinated Peptides

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with synthetic homocitrullinated peptides to assess T-cell activation.

1. Cell Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

2. Stimulation:

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add the synthetic homocitrullinated peptide of interest to the desired final concentration (e.g., 10 µg/mL).

-

Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28 antibodies).

-

Incubate the plate in a humidified 37°C, 5% CO2 incubator for 2-4 days.

3. Analysis of Activation:

-

T-cell proliferation can be measured by [3H]-thymidine incorporation or using proliferation dyes like CFSE.

-

Cytokine production in the supernatant can be quantified by ELISA.

-

Expression of activation markers (e.g., CD25, CD69) can be assessed by flow cytometry.

Measurement of Intracellular Calcium Flux in T-Cells